3,4,5,4'-Tetramethoxystilbene

Overview

Description

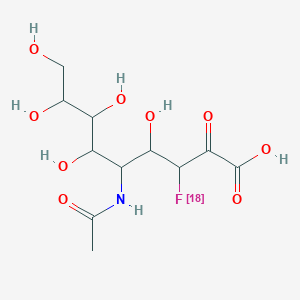

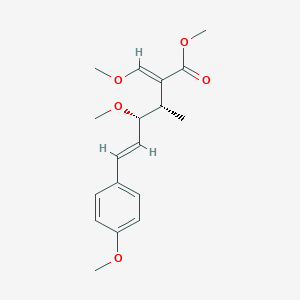

3,4,5,4’-Tetramethoxystilbene (also known as DMU 212) is a derivative of resveratrol . It has been found to have anti-angiogenic and anti-tumor properties .

Molecular Structure Analysis

The molecular formula of 3,4,5,4’-Tetramethoxystilbene is C18H20O4 . The molecular weight is 300.35 g/mol . Unfortunately, the specific structural analysis is not provided in the retrieved documents.Physical and Chemical Properties Analysis

3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . It has a melting point of 157-159℃ and a predicted boiling point of 444.0±40.0 °C . It is soluble in DMSO .Scientific Research Applications

Synthesis and Characterization

- Trans-3,4,5,4'-tetramethoxystilbene (TMST) can be synthesized using tetrahydrofuran and various chemical reactions, with its properties confirmed by MS and 1H-NMR methods (Peng Cai-yun, 2012).

Pharmacokinetics

- A study developed a HPLC method to quantify TMST in rat plasma, finding moderate clearance and a low oral bioavailability, suggesting a need for further investigation in chemotherapeutic applications (Hai‐Shu Lin et al., 2011).

Enhanced Antitumor Activity

- Liposomal formulations of DMU-214, a metabolite of TMST, showed enhanced antitumor activity in ovarian cancer models, indicating its potential as a therapeutic agent (A. Nowicki et al., 2022).

Anti-Cancer Synthesis

- An improved synthesis method for TMST involving Pd-oxazoline catalyst was developed, which is crucial for its role as an anti-cancer agent (G. G. Cross et al., 2006).

Photochemical Properties

- TMST undergoes cis–trans isomerization on photoirradiation, leading to various compounds and indicating its potential for photochemical applications (A. Momotake et al., 2003).

Cytotoxic Activity Against Ovarian Cancer

- A study showed that a metabolite of TMST, DMU-214, had higher cytotoxicity against ovarian cancer cells compared to the parent compound, suggesting its potential in cancer treatment (H. Piotrowska-Kempisty et al., 2016).

Photochemical Interactions in Polar Solvents

- The photochemical properties of TMST showed a charge-transfer character in various polar solvents, contributing to a deeper understanding of its photochemical behavior (J. Hayakawa et al., 2006).

Mechanism of Action

Target of Action

3,4,5,4’-Tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 , with an IC50 of 6 nM and a Ki value of 3 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS also targets VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

TMS significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis . It concentration-dependently suppresses VEGF-induced phosphorylation of VEGFR2 . TMS also inhibits the phosphorylation of multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .

Biochemical Pathways

TMS affects the VEGFR2 signaling pathway . By inhibiting the phosphorylation of VEGFR2 and its downstream signaling components, TMS disrupts the angiogenesis process . This leads to the inhibition of VEGF-induced migration of HUVECs and capillary-like structure formation .

Pharmacokinetics

TMS has been reported to have more favorable pharmacokinetic properties than resveratrol . .

Result of Action

TMS exhibits strong antiproliferative activities against a variety of cancer cells . It inhibits angiogenesis in vitro and in vivo . TMS also inhibits VEGF-induced generation of new vasculature in Matrigel plugs in vivo, and inhibits newly formed microvessels in chick chorioallantoic membranes .

Action Environment

It’s worth noting that tms is a natural analogue of resveratrol, a phytoalexin produced by many plant species as a defense mechanism . This suggests that TMS may also exhibit some degree of environmental adaptability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

TMS has been found to interact with various enzymes and proteins. It is a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), with an IC50 of 6 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS has also been reported to inhibit the phosphorylation of VEGFR2, a receptor tyrosine kinase, and multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .

Cellular Effects

TMS has demonstrated significant effects on various types of cells and cellular processes. It significantly inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induces apoptosis . Furthermore, TMS concentration-dependently inhibits VEGF-induced migration of HUVECs and capillary-like structure formation in vitro . In cancer cells, TMS has been shown to induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .

Molecular Mechanism

The molecular mechanism of TMS involves its interaction with various biomolecules and its influence on gene expression. TMS suppresses VEGF-induced phosphorylation of VEGFR2, thereby inhibiting the activation of multiple downstream signaling components in the VEGFR2 pathway . It also increases tubulin genes as well as stress response and pro-apoptotic genes .

Metabolic Pathways

TMS is involved in various metabolic pathways. It is a selective and competitive inhibitor of CYP1B1, suggesting its involvement in the metabolism of xenobiotics .

Properties

| { "Design of Synthesis Pathway": "The synthesis pathway of 3,4,5,4'-Tetramethoxystilbene involves the conversion of a commercially available starting material into the target compound through a series of reactions. The key steps in the synthesis pathway include the protection of the phenolic hydroxyl groups, Friedel-Crafts acylation, reduction, and demethylation.", "Starting Materials": [ "4-hydroxybenzaldehyde", "4-methoxybenzaldehyde", "acetic anhydride", "anhydrous aluminum chloride", "lithium aluminum hydride", "methyl iodide", "sodium hydroxide", "toluene" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde is reacted with excess acetic anhydride and anhydrous aluminum chloride to form 4-acetoxybenzaldehyde.", "Reagents": [ "4-hydroxybenzaldehyde", "acetic anhydride", "anhydrous aluminum chloride" ] }, { "Step 2": "4-acetoxybenzaldehyde is reacted with 4-methoxybenzaldehyde in the presence of anhydrous aluminum chloride to form 3,4,5-trimethoxybenzylideneacetophenone.", "Reagents": [ "4-acetoxybenzaldehyde", "4-methoxybenzaldehyde", "anhydrous aluminum chloride" ] }, { "Step 3": "3,4,5-trimethoxybenzylideneacetophenone is reduced with lithium aluminum hydride to form 3,4,5-trimethoxystilbene.", "Reagents": [ "3,4,5-trimethoxybenzylideneacetophenone", "lithium aluminum hydride" ] }, { "Step 4": "3,4,5-trimethoxystilbene is methylated with excess methyl iodide and sodium hydroxide to form 3,4,5,4'-Tetramethoxystilbene.", "Reagents": [ "3,4,5-trimethoxystilbene", "methyl iodide", "sodium hydroxide" ] } ] } | |

CAS No. |

134029-49-5 |

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5- |

InChI Key |

GGFQQRXTLIJXNY-WAYWQWQTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |

SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Synonyms |

1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene 1-MTPE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)

![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)

![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)